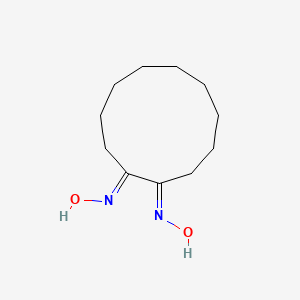

1,2-Cycloundecanedione dioxime

Description

Contextualizing Cyclic Dioximes within Organic Chemistry

Cyclic dioximes are a specific class of organic compounds characterized by the presence of two oxime functional groups (=N-OH) attached to adjacent carbon atoms within a carbocyclic ring structure. In the broader field of organic chemistry, oximes, with the general formula RR'C=N-OH, are well-established functional groups typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.org This reaction is a cornerstone of organic synthesis and is utilized for the purification and characterization of carbonyl compounds. wikipedia.org

The presence of the oxime group imparts unique chemical properties, including the ability to act as ligands for metal ions, undergo rearrangement reactions (such as the Beckmann rearrangement), and serve as precursors for the synthesis of amines and other nitrogen-containing heterocycles. wikipedia.orgmdpi.com Cyclic dioximes, in particular, have garnered significant interest due to their rigid structures and their capacity for forming stable chelate complexes with various transition metals. This chelating ability is a key feature that has driven much of the research in this area. researchgate.net The spatial arrangement of the two oxime groups in a cyclic framework allows them to act as bidentate ligands, leading to the formation of well-defined coordination compounds. nih.gov

Historical Development of Dioxime Chemistry Relevant to Large-Ring Systems

The history of dioxime chemistry dates back to the late 19th century with the discovery of oximes by Victor Meyer. acs.org A pivotal moment in the application of dioximes was the discovery by Lev Aleksandrovich Chugaev in the early 20th century that dimethylglyoxime (B607122) could be used for the selective precipitation and gravimetric analysis of nickel(II) ions. This discovery highlighted the remarkable affinity of vic-dioximes (1,2-dioximes) for certain metal ions and laid the foundation for their extensive use in analytical chemistry and coordination chemistry.

The study of dioximes in large-ring systems is a more recent development, driven by the desire to create macrocyclic ligands with specific metal-binding properties. The synthesis of cyclic dioximes from medium and large carbocyclic rings (8-membered and larger) presented new synthetic challenges and opportunities. Researchers have explored various synthetic routes to these compounds, often starting from the corresponding cyclic diketones. The synthesis of 1,2-cyclohexanedione (B122817) dioxime, a smaller cyclic dioxime, for instance, can be achieved by the oximation of 1,2-cyclohexanedione with hydroxylammonium chloride. orgsyn.org This general approach is adaptable to larger ring systems. The development of synthetic methods for large-ring diketones has been crucial for accessing these larger cyclic dioximes. The interest in these large-ring systems stems from their potential to form unique coordination complexes with tailored cavity sizes, which can encapsulate metal ions of specific sizes and influence their reactivity.

Significance of 1,2-Cycloundecanedione Dioxime as a Research Target

This compound, with its eleven-membered carbocyclic ring, represents a specific and important example of a large-ring cyclic dioxime. Its significance as a research target lies in several key areas. The undecane (B72203) ring provides a flexible yet defined scaffold for the two oxime groups, influencing their conformational arrangement and, consequently, their coordination properties.

The primary research interest in this compound is its role as a ligand in coordination chemistry. The ability of the two adjacent oxime groups to form stable five-membered chelate rings with metal ions is a central theme. The size of the cycloundecane (B11939692) ring can influence the stability and structure of the resulting metal complexes, potentially leading to novel catalytic, electronic, or magnetic properties.

Furthermore, the study of this compound contributes to a more fundamental understanding of structure-property relationships in large-ring systems. Research on this compound helps to elucidate how the ring size and conformation of a cyclic ligand affect the thermodynamic stability and kinetic properties of its metal complexes. This knowledge is valuable for the rational design of new ligands for specific applications, such as selective metal extraction, catalysis, and the development of new materials. While specific research findings on this compound are not extensively detailed in the public domain, its structural analogy to other well-studied cyclic dioximes, such as those derived from cyclohexane (B81311) and cyclooctane, suggests its potential for similar applications. orgsyn.orgchemsrc.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 18310-16-2 |

| Molecular Formula | C₁₁H₂₀N₂O₂ |

| Density | 1.1±0.1 g/cm³ chemsrc.com |

| Boiling Point | 335.5±52.0 °C at 760 mmHg chemsrc.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H20N2O2 |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

(NE)-N-[(2E)-2-hydroxyiminocycloundecylidene]hydroxylamine |

InChI |

InChI=1S/C11H20N2O2/c14-12-10-8-6-4-2-1-3-5-7-9-11(10)13-15/h14-15H,1-9H2/b12-10+,13-11+ |

InChI Key |

KAIGUKVIVGSZBF-DCIPZJNNSA-N |

Isomeric SMILES |

C1CCCC/C(=N\O)/C(=N/O)/CCCC1 |

Canonical SMILES |

C1CCCCC(=NO)C(=NO)CCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Cycloundecanedione Dioxime

Strategies for the Construction of the Twelve-Membered Cyclic Dione (B5365651) Precursor

Ring Closure Approaches for Cycloundecanediones

The creation of large rings like cycloundecane (B11939692) derivatives often employs specialized ring-closing reactions to overcome unfavorable entropic factors. While specific examples for cycloundecanedione are not extensively detailed in readily available literature, general principles of macrocyclization are applicable. Techniques such as ring-closing metathesis (RCM) have proven powerful for synthesizing cyclic compounds by forming new carbon-carbon bonds. uwindsor.canih.gov RCM, often utilizing ruthenium catalysts, is a versatile tool for creating a variety of ring sizes. uwindsor.canih.gov Other methods, like the Michael Initiated Ring Closure (MIRC) reactions, are effective for generating cyclopropane (B1198618) rings and highlight the diversity of ring-closure strategies in organic synthesis. rsc.org The application of such modern synthetic methods could provide efficient pathways to the cycloundecane skeleton.

Oxidation Reactions in Cyclic Dione Synthesis

Once a suitable cycloundecane precursor is obtained, oxidation is necessary to introduce the dione functionality. A common strategy involves the oxidation of the corresponding cycloalkanol. For instance, lead tetraacetate oxidation of cycloalkanols can yield cyclic ethers, which can then be further oxidized to the desired 1,4-diketone. oup.com The presence of iodine can improve the yields of the initial cyclic ether formation. oup.com

Another powerful method for generating α-diketones is the oxidation of α-methylene ketones. acs.orgnih.gov Various reagents and catalytic systems have been developed for this transformation, including selenium dioxide, hypervalent iodine compounds, and catalytic systems employing molecular oxygen. acs.org For instance, the oxidation of α-methylene ketones can be achieved using iodine as a catalyst. nih.gov Palladium-catalyzed aerobic dehydrogenation of ketones has also emerged as a method for synthesizing cyclic enones, which can be precursors to diones. nih.gov

Oximation Reactions for 1,2-Cycloundecanedione Dioxime Formation

The conversion of the 1,2-cycloundecanedione precursor to its corresponding dioxime is typically achieved through a reaction with a hydroxylamine (B1172632) derivative.

Stoichiometric Considerations in Dioxime Synthesis

The synthesis of a dioxime from a dione requires a sufficient amount of the oximation reagent to react with both carbonyl groups. Typically, an excess of hydroxylamine or its salt is used to drive the reaction to completion. For example, in the synthesis of 1,2-cyclohexanedione (B122817) dioxime, 1.25 moles of hydroxylammonium chloride are used per 0.5 moles of the dione, representing a significant molar excess. orgsyn.org This ensures that both ketone functionalities are converted to oximes.

Reaction Conditions and Yield Optimization in Academic Synthesis

The oximation reaction is often carried out in an aqueous or alcoholic solution. The pH of the reaction mixture is a critical parameter, and the reaction is frequently performed under basic conditions. For example, the preparation of 1,2-cyclohexanedione dioxime involves the use of potassium hydroxide (B78521) to create a basic solution. orgsyn.org

Temperature control is also crucial for achieving high yields and purity. The reaction is often conducted at low temperatures, utilizing an ice bath to manage the exothermic nature of the reaction and to promote precipitation of the product. orgsyn.org Stirring the reaction mixture for a sufficient duration ensures complete reaction. orgsyn.org Post-reaction workup typically involves filtration, washing with water to remove inorganic salts, and drying to obtain the final product. orgsyn.org Recrystallization from a suitable solvent can be employed to further purify the dioxime. orgsyn.org

Table 1: Oximation Reaction Parameters for 1,2-Cyclohexanedione Dioxime orgsyn.org

| Parameter | Condition |

| Dione to Hydroxylamine Molar Ratio | 1 : 2.5 |

| Base | Potassium Hydroxide |

| Solvent | Water |

| Temperature | Ice Bath |

| Reaction Time | 30 minutes (post-addition) |

| Initial Yield | 74% |

| Recrystallized Yield | 55% |

Advanced Synthetic Techniques and Green Chemistry Principles in this compound Preparation

Modern synthetic chemistry emphasizes the use of environmentally benign and efficient methods. The principles of green chemistry, such as waste prevention, atom economy, and the use of catalysts, are increasingly being applied to organic synthesis. essentialchemicalindustry.orgacs.orgtradebe.comsigmaaldrich.com

In the context of this compound synthesis, several green chemistry principles could be implemented. The use of catalytic oxidation methods, for instance, is preferable to stoichiometric reagents as it minimizes waste. acs.orgtradebe.com Aerobic oxidation reactions, which use air as the oxidant, are particularly attractive from a green chemistry perspective. nih.govorganic-chemistry.org Furthermore, designing syntheses to avoid unnecessary derivatization and protecting groups can reduce the number of steps and the amount of waste generated. acs.orgsigmaaldrich.com The choice of safer solvents and reaction conditions that are energy-efficient also aligns with the goals of green chemistry. acs.orgtradebe.com While specific research on the "green" synthesis of this compound is not prominent, the broader trends in organic synthesis suggest a move towards more sustainable practices that could be applied to its preparation.

One-Pot Synthesis Strategies for Cyclic Dioximes

A one-pot synthesis is a chemical strategy where a reactant is subjected to successive chemical reactions in a single reactor, which is highly desirable for its efficiency in terms of time, resources, and yield. researchgate.net For the synthesis of this compound, a one-pot approach would ideally start from a precursor such as cycloundecanone (B1197894). This would involve an initial oxidation to form the 1,2-dione, followed by in-situ oximation.

However, specific one-pot protocols for the direct conversion of cycloundecanone to this compound are not described in the available literature. General methods for the one-pot synthesis of other dioximes, such as dioxime oxalates, have been reported, which involve the reaction of corresponding oximes with oxalyl chloride. mdpi.com Another general approach involves the reaction of vicinal dioximes with various reagents to form heterocyclic compounds in a one-pot manner. While these methods demonstrate the feasibility of one-pot strategies for dioxime synthesis, their direct applicability to the 11-membered ring of this compound would require empirical validation.

Catalyst Development for Enhanced Synthesis Efficiency

The efficiency of the oximation reaction can often be enhanced through catalysis. For the synthesis of this compound from 1,2-cycloundecanedione, various catalysts could potentially be employed to improve reaction rates and yields.

While no catalysts have been specifically developed for the synthesis of this compound, research on the oxidation of other macrocyclic ketones provides insights into potential catalytic systems. For instance, the selective oxidation of macrocyclic dienes to ketones has been achieved using palladium(II) complexes. uni-rostock.dersc.org Furthermore, nitroxyl (B88944) radicals have been shown to be effective catalysts for the selective oxidation of alcohols to ketones. acs.org These catalytic systems, while not directly applied to the oximation step, are relevant to the synthesis of the precursor dione. The development of catalysts for the direct, selective oximation of macrocyclic diketones remains an area for further research.

Purification and Isolation Methodologies for Research Purity

Achieving research-grade purity is crucial for the accurate characterization and application of any chemical compound. The purification of this compound would likely involve standard techniques used for solid organic compounds, with special considerations for its macrocyclic structure.

Common purification methods that could be applied include:

Recrystallization: This is a fundamental technique for purifying solid compounds. The choice of solvent would be critical and would need to be determined experimentally to find a system where the dioxime has high solubility at elevated temperatures and low solubility at room temperature.

Column Chromatography: This technique is highly effective for separating compounds based on their differential adsorption to a stationary phase. For a macrocyclic compound like this compound, the choice of adsorbent (e.g., silica (B1680970) gel, alumina) and eluent system would be key to achieving high purity.

Washing: Simple washing of the crude product with appropriate solvents can remove impurities.

While no specific purification protocols for this compound are available, the purification of a related compound, 1,2-cyclohexanedione dioxime, involves washing with water to remove inorganic salts followed by recrystallization from water with activated carbon to remove colored impurities. This suggests a potential starting point for developing a purification method for its 11-membered ring analogue.

Stereochemical Aspects and Isomerism of 1,2 Cycloundecanedione Dioxime

Types of Isomerism in Vicinal Dioximes (Syn-, Anti-, Amphi- Forms)

The designation of these isomers is based on the orientation of the hydroxyl groups of the two oxime functions relative to the carbon-carbon single bond connecting the two oximated carbons.

syn-Isomer: In the syn-configuration, both hydroxyl groups are oriented on the same side of the C-C single bond. This arrangement is generally considered to be sterically hindered and is often the least stable of the three isomers.

anti-Isomer: The anti-isomer has the two hydroxyl groups on opposite sides of the C-C single bond. This configuration is typically the most stable due to reduced steric clash and is the most common form in which vicinal dioximes are isolated. nih.gov The anti-form is particularly significant in coordination chemistry as it readily forms stable five-membered chelate rings with transition metal ions.

amphi-Isomer: The amphi-isomer represents an intermediate arrangement where one hydroxyl group is oriented on one side of the C-C bond, and the other is on the opposite side, but with a different spatial relationship compared to the anti-isomer. Specifically, if one oxime group is considered "up," the other is "down," but they are not in the fully extended anti arrangement.

The relative stabilities of these isomers can be influenced by factors such as the nature of the substituents on the carbon backbone and the solvent environment. The interconversion between these isomers is possible, often catalyzed by acids or heat, and represents a dynamic equilibrium.

| Isomer Type | Description of Hydroxyl Group Orientation | General Stability |

| syn | Both hydroxyl groups on the same side of the C-C bond. | Least stable |

| anti | Hydroxyl groups on opposite sides of the C-C bond. | Most stable |

| amphi | One hydroxyl group "up" and one "down," intermediate to syn and anti. | Intermediate stability |

Conformational Analysis of the Twelve-Membered Ring System in 1,2-Cycloundecanedione Dioxime

The eleven-membered ring of this compound imparts significant conformational flexibility to the molecule. Due to the scarcity of specific conformational studies on this exact molecule, we can draw parallels from the closely related and more extensively studied cyclododecane (B45066) and its derivatives. sioc-journal.cnnih.gov Large rings like cycloundecane (B11939692) and cyclododecane are known to have low ring strain and can adopt multiple low-energy conformations.

Studies on cyclododecanone, a related twelve-membered ring ketone, have revealed the existence of multiple conformations in the gas phase. nih.gov This highlights the complexity of the potential energy surface for such large rings. For this compound, the conformational analysis would need to consider the torsional angles around the C-C bonds of the ring and the orientation of the oxime groups. The most stable conformation will be a compromise between minimizing transannular steric interactions (repulsions between atoms across the ring) and angle and torsional strain.

It is plausible that for this compound, several low-energy conformations are in equilibrium. The specific isomer (syn, anti, or amphi) will also dictate the preferred ring conformation. For instance, the anti-isomer might favor a more extended, chair-like conformation in certain segments of the ring to accommodate the opposing hydroxyl groups, while the syn-isomer would necessitate a more folded or compact conformation.

Methodologies for Isomer Separation and Characterization in Research

The separation and characterization of the different stereoisomers of vicinal dioximes are crucial for understanding their individual properties and for their specific applications. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose. nih.govcdnsciencepub.com

Isomer Separation:

Fractional Crystallization: This classical technique takes advantage of the different solubilities of the isomers in a particular solvent system. By carefully controlling the crystallization conditions, it is often possible to selectively crystallize one isomer from a mixture. nih.govnih.gov For instance, the α and β forms of meso-hexamethyl propylene (B89431) amine oxime were successfully separated by fractional crystallization from different solvents. nih.gov

Chromatography: Various chromatographic methods are powerful tools for the separation of geometric isomers.

Thin-Layer Chromatography (TLC): TLC is often used for the rapid qualitative analysis of isomer mixtures and for optimizing separation conditions for column chromatography. nih.gov

Column Chromatography: This is a widely used method for the preparative separation of dioxime isomers. nih.govcdnsciencepub.com By using an appropriate stationary phase (e.g., silica (B1680970) gel) and eluent system, the different isomers can be separated based on their differential adsorption.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and efficiency for the separation of isomers. cdnsciencepub.com Reverse-phase HPLC is a common technique for separating geometric isomers of organic compounds.

Isomer Characterization:

Once separated, the individual isomers are characterized using a variety of spectroscopic techniques to determine their structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable tools for distinguishing between syn-, anti-, and amphi-isomers. The chemical shifts of the protons and carbons in the vicinity of the oxime groups are sensitive to the stereochemistry. For example, the chemical shift difference for the carbons alpha to the oxime carbon (Δδ (syn-anti)) can be correlated with the dihedral angle between the C=N and Cα-H bonds, providing insights into the conformation. researchgate.netiucr.org The proton of the oxime hydroxyl group (N-OH) also gives a characteristic signal, and its chemical shift can vary depending on the isomer and hydrogen bonding.

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule. The O-H stretching vibration of the oxime group is a key feature, and its position and shape can be influenced by intra- and intermolecular hydrogen bonding, which differs between the isomers.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of the molecule in the solid state. sioc-journal.cn This technique allows for the unambiguous assignment of the syn-, anti-, or amphi-configuration and provides detailed insights into the conformational preferences of the cycloundecane ring.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which can sometimes be used to differentiate between isomers.

| Technique | Information Provided for Isomer Analysis |

| Fractional Crystallization | Separation of isomers based on differential solubility. nih.govnih.gov |

| Chromatography (TLC, Column, HPLC) | Separation and purification of individual isomers. nih.govcdnsciencepub.comcdnsciencepub.com |

| NMR Spectroscopy (¹H, ¹³C) | Determination of stereochemistry and conformation based on chemical shifts and coupling constants. researchgate.netiucr.org |

| IR Spectroscopy | Information on functional groups and hydrogen bonding. |

| X-ray Crystallography | Definitive determination of the three-dimensional structure and absolute stereochemistry. sioc-journal.cn |

| Mass Spectrometry | Determination of molecular weight and fragmentation patterns. |

Coordination Chemistry of 1,2 Cycloundecanedione Dioxime

Ligand Properties of 1,2-Cycloundecanedione Dioxime

The coordination behavior of this compound is fundamentally dictated by the electronic and structural features inherent to its molecular framework. These properties determine how the ligand interacts with metal centers, influencing the geometry and stability of the resulting coordination compounds.

This compound, like other vic-dioximes, functions as a bidentate ligand, coordinating to a central metal ion through the nitrogen atoms of its two oxime functional groups. This N,N-coordination is a hallmark of vic-dioxime ligands and leads to the formation of a stable five-membered chelate ring. The nitrogen atoms, possessing lone pairs of electrons, act as Lewis bases, donating electron density to the metal ion, which acts as a Lewis acid. This interaction results in the formation of a coordinate covalent bond.

Infrared spectroscopy is a key technique for confirming the coordination of the oxime nitrogen atoms. In the free ligand, the C=N stretching vibration appears at a characteristic frequency. Upon complexation, this band typically shifts to a lower frequency, indicating a weakening of the C=N double bond due to the drainage of electron density towards the metal center. This shift provides direct evidence of the N,N-chelation mode.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound generally involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure, stoichiometry, and physicochemical properties.

This compound is capable of forming stable complexes with a range of transition metal ions. The synthesis of these complexes typically involves mixing a solution of the metal salt (e.g., chloride, nitrate, or sulfate) with a solution of the ligand in a solvent such as ethanol (B145695) or methanol. The reaction often proceeds at room temperature or with gentle heating.

Nickel(II) Complexes: Nickel(II) ions readily react with vic-dioximes to form square planar complexes of the type [Ni(Hdiox)₂], where Hdiox represents the singly deprotonated dioxime ligand. These complexes are often brightly colored and are characterized by their diamagnetism.

Palladium(II) Complexes: Similar to nickel(II), palladium(II) forms square planar complexes with vic-dioximes. These complexes are also typically diamagnetic.

Copper(II) Complexes: Copper(II) can form complexes with vic-dioximes, often with a distorted square planar or square pyramidal geometry. These complexes are paramagnetic due to the d⁹ electronic configuration of the Cu(II) ion.

Iron(II) Complexes: Iron(II) can form octahedral complexes with three dioxime ligands, [Fe(Hdiox)₃]⁻. These complexes can be further stabilized by capping agents to form clathrochelates. researchgate.net The iron in these complexes is typically in a low-spin state.

Cerium(IV) Complexes: Cerium(IV) is a hard Lewis acid and can form complexes with hard donor atoms like oxygen. However, it can also form stable complexes with nitrogen-donor ligands like dioximes, particularly when the ligand provides a favorable chelate effect. The coordination chemistry of cerium(IV) is of interest due to its accessibility of both the +3 and +4 oxidation states. ijsr.net

The characterization of these complexes relies on techniques such as elemental analysis, infrared (IR) spectroscopy, UV-visible spectroscopy, and in some cases, X-ray crystallography to definitively determine the molecular structure.

The stoichiometry of metal complexes with vic-dioximes is most commonly found to be 1:2 (metal:ligand) for square planar and octahedral geometries. For instance, Ni(II) and Pd(II) typically form [M(L)₂] type complexes where L is the singly deprotonated dioxime. For octahedral metals like Fe(II), a 1:3 stoichiometry can be observed in tris-dioximate complexes.

The Chelate Effect: The bidentate nature of the dioxime ligand leads to the formation of a stable five-membered ring upon coordination, which is entropically more favorable than the coordination of two monodentate ligands. This is a primary contributor to the high stability of these complexes.

Nature of the Metal Ion: The stability of the complexes generally follows the Irving-Williams series for divalent metal ions of the first transition series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Steric Effects: The bulky undecane (B72203) ring of the ligand can introduce steric hindrance, which may affect the stability of the complex compared to those with smaller alicyclic rings.

| Metal Ion | Expected Stoichiometry (Metal:Ligand) | Common Coordination Geometry |

|---|---|---|

| Ni(II) | 1:2 | Square Planar |

| Pd(II) | 1:2 | Square Planar |

| Cu(II) | 1:2 | Distorted Square Planar |

| Fe(II) | 1:2 or 1:3 | Octahedral |

| Ce(IV) | Variable | Variable |

The metal complexes of this compound can exhibit interesting redox chemistry, primarily centered on the metal ion. The ligand itself can also participate in redox processes under certain conditions. Cyclic voltammetry is a powerful technique to study the redox behavior of these complexes.

For transition metal complexes, the metal center can often exist in multiple oxidation states. For example, an Fe(II) complex can be oxidized to an Fe(III) complex, and a Ni(II) complex can be reduced to a Ni(I) species. The potential at which these redox events occur is influenced by the nature of the ligand. The electron-donating properties of the dioxime ligand can stabilize higher oxidation states of the metal, while the π-acceptor capabilities of the ligand system can stabilize lower oxidation states.

The redox potentials of diimine-dioxime complexes of cobalt and nickel, for instance, have been studied as molecular electrocatalysts. nih.gov These studies show that the ligand framework has a significant impact on the redox potentials of the metal center. For cobalt complexes, two reversible one-electron transfer steps corresponding to the Co(III)/Co(II) and Co(II)/Co(I) couples are often observed. nih.gov For nickel complexes, a reversible one-electron process assigned to the Ni(II)/Ni(I) couple is typical. nih.gov The redox behavior of this compound complexes is expected to follow similar patterns, with the specific redox potentials being modulated by the electronic and steric effects of the undecane ring.

| Metal Ion in Complex | Common Redox Couple | Factors Influencing Redox Potential |

|---|---|---|

| Ni(II) | Ni(II)/Ni(I) | Ligand field strength, solvent |

| Pd(II) | Pd(II)/Pd(0) | Nature of supporting electrolyte, ligand substituents |

| Cu(II) | Cu(II)/Cu(I) | Coordination geometry, solvent |

| Fe(II) | Fe(III)/Fe(II) | Ligand donor strength, pH |

| Ce(IV) | Ce(IV)/Ce(III) | Ligand basicity, complexation environment |

Structural Elucidation Methodologies in Research on 1,2 Cycloundecanedione Dioxime and Its Complexes

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Techniques

Single crystal X-ray diffraction (SCXRD) provides unambiguous proof of molecular structure, including bond lengths, angles, and stereochemistry. unimi.itresearchgate.net For a molecule like 1,2-cycloundecanedione dioxime, SCXRD would be invaluable in confirming the conformation of the 11-membered ring and the geometric isomerism of the dioxime functional groups. However, no specific crystallographic data, such as unit cell parameters or atomic coordinates for this compound or its metallic complexes, are available in the surveyed literature.

Powder X-ray Diffraction for Polymorph Analysis

Powder X-ray diffraction (PXRD) is the primary technique for analyzing polycrystalline materials, identifying different crystalline forms (polymorphs), and assessing sample purity. omicsonline.orgnih.gov Polymorphism can significantly impact a compound's physical properties, and PXRD is essential for its characterization. rigaku.comresearchgate.net Research on potential polymorphs of this compound has not been reported, and therefore, no comparative PXRD patterns are available for analysis.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

NMR spectroscopy is a cornerstone of chemical analysis, providing rich information about the molecular structure and dynamics in solution and the solid state.

Multidimensional NMR Approaches (e.g., 2D-NMR)

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in assembling complex molecular structures by mapping the connectivity between atoms. For the C11 ring system of this compound, these methods would be essential for assigning the proton (¹H) and carbon (¹³C) signals of the methylene (B1212753) groups. A conformational study of a related compound, 1,2-cycloundecadiene, utilized low-temperature ¹³C NMR to investigate its structure, demonstrating the applicability of the technique to this ring system. nih.gov However, specific 2D-NMR spectral data or assignments for the dioxime derivative are not present in the available literature.

Solid-State NMR for Non-Crystalline Forms

Solid-state NMR (ssNMR) is a powerful tool for characterizing materials that are not amenable to single-crystal X-ray diffraction, including amorphous solids or insoluble polymers. It can provide insights into the local environment and conformation of molecules in the solid state. There are no published solid-state NMR studies specifically focused on this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a characteristic fingerprint and identifying specific functional groups. mdpi.com

For this compound, FT-IR and Raman spectroscopy would be expected to show characteristic bands for the O-H, C=N, and N-O stretches of the dioxime groups, as well as the C-H and C-C vibrations of the cycloundecane (B11939692) ring. researchgate.netmdpi.com While general spectral regions for these functional groups are well-known, specific, experimentally obtained spectra and detailed band assignments for this compound are not available. The NIST Chemistry WebBook, for instance, provides IR spectral data for the smaller analogue, 1,2-cyclohexanedione (B122817) dioxime, but not for the C11 compound. nist.gov

Based on a thorough review of the available research, it is not possible to provide a detailed article on the structural elucidation of this compound and its complexes focusing on Electronic Absorption and Emission Spectroscopy and Mass Spectrometry.

Searches for specific experimental data regarding the UV-Vis, fluorescence, and mass spectra of this compound did not yield any dedicated research findings for this particular compound. The scientific literature provides extensive information on other vic-dioximes and their complexes, but specific analytical data for the 11-membered carbon ring structure of this compound is not available in the public domain.

Therefore, in adherence with the strict instructions to focus solely on "this compound" and to not introduce information that falls outside this explicit scope, the requested article sections cannot be generated. Providing data from related but distinct compounds, such as 1,2-cyclohexanedione dioxime or other generalized vic-dioximes, would violate the core requirement of focusing exclusively on the specified compound.

Computational and Theoretical Chemistry Studies of 1,2 Cycloundecanedione Dioxime

Quantum Chemical Calculations (DFT, Hartree-Fock) on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,2-Cycloundecanedione dioxime. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to predict its three-dimensional structure and conformational landscape.

Optimization of Molecular Geometries

The initial step in computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this process is particularly important due to the flexibility of the eleven-membered ring. Both DFT and Hartree-Fock methods are utilized to locate stationary points on the potential energy surface. DFT methods, with various exchange-correlation functionals (e.g., B3LYP, PBE0), and HF theory, often followed by corrections for electron correlation (e.g., Møller-Plesset perturbation theory, MP2), are used to refine the geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for a Low-Energy Conformer of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.48 | - | - |

| C1=N1 | 1.29 | - | - |

| N1-O1 | 1.41 | - | - |

| C2=N2 | 1.29 | - | - |

| N2-O2 | 1.41 | - | - |

| C1-C2-C3 | - | 118.5 | - |

| C1=N1-O1 | - | 112.0 | - |

| C2=N2-O2 | - | 112.0 | - |

| C11-C1-C2-C3 | - | - | 175.0 |

| O1-N1-C1-C2 | - | - | 180.0 |

Note: The data in this table is illustrative and represents typical values that might be obtained from a DFT/B3LYP calculation.

Calculation of Electronic Properties and Frontier Orbitals

Once the geometries are optimized, the electronic properties of this compound can be calculated. These properties are crucial for understanding the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary importance. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. The spatial distribution of these frontier orbitals is also analyzed to predict sites of electrophilic and nucleophilic attack. For a dioxime, the HOMO is often localized on the oxime nitrogen and oxygen atoms, while the LUMO may be distributed over the C=N bonds.

Table 2: Hypothetical Calculated Electronic Properties of this compound

| Property | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.25 | -6.80 |

| LUMO Energy | -0.05 | -1.36 |

| HOMO-LUMO Gap | 0.20 | 5.44 |

| Dipole Moment | - | 2.5 D |

Note: These values are hypothetical and represent plausible outcomes from a DFT calculation.

Molecular Dynamics Simulations for Conformational Flexibility of the Cyclic System

Due to the large and flexible eleven-membered ring, this compound can adopt a multitude of conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring this conformational space. MD simulations model the atomic motions of the molecule over time by integrating Newton's laws of motion.

These simulations can reveal the accessible conformations and the energy barriers between them. By simulating the molecule at different temperatures, one can observe conformational transitions and identify the most populated conformational states. The results of MD simulations can provide a dynamic picture of the molecule's flexibility, which is crucial for understanding its interactions with other molecules, such as in host-guest chemistry or in the formation of metal complexes. The trajectory from an MD simulation can be analyzed to determine root-mean-square deviation (RMSD) of atomic positions, radius of gyration, and to perform clustering analysis to identify distinct conformational families.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, important spectroscopic techniques include infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy.

By calculating the vibrational frequencies at the optimized geometry, a theoretical IR and Raman spectrum can be generated. These calculated spectra can aid in the assignment of experimental vibrational bands. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The comparison between calculated and experimental spectra can confirm the predicted lowest-energy conformation.

Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| C=N Stretch (IR) | 1650 cm⁻¹ | 1645 cm⁻¹ |

| N-O Stretch (IR) | 950 cm⁻¹ | 948 cm⁻¹ |

| ¹H NMR (O-H) | 10.5 ppm | 10.3 ppm |

| ¹³C NMR (C=N) | 155 ppm | 153 ppm |

Note: The data presented is hypothetical and for illustrative purposes.

Modeling of Metal-Ligand Interactions and Complex Stability

Dioximes are well-known for their ability to form stable complexes with transition metals. Computational modeling can be used to investigate the interactions between this compound and various metal ions. By building a model of the metal complex and performing geometry optimization, one can predict the coordination geometry and the strength of the metal-ligand bonds.

DFT is a common method for these studies, as it can provide a good balance between accuracy and computational cost. The calculations can determine the binding energy of the ligand to the metal ion, which is a measure of the complex's stability. The nature of the metal-ligand bonding can be further analyzed using techniques such as Natural Bond Orbital (NBO) analysis, which can provide insights into charge transfer and orbital interactions. These computational studies are invaluable for designing new ligands with enhanced selectivity and affinity for specific metal ions.

Table 4: Hypothetical Calculated Binding Energies for Metal Complexes of this compound

| Metal Ion | Coordination Geometry | Binding Energy (kcal/mol) |

| Ni(II) | Square Planar | -45.5 |

| Cu(II) | Distorted Octahedral | -38.2 |

| Pd(II) | Square Planar | -55.0 |

Note: The binding energies are illustrative and represent plausible results from DFT calculations.

Research Applications of 1,2 Cycloundecanedione Dioxime and Its Derivatives in Analytical and Materials Science Contexts

Development of Novel Analytical Reagents and Sensing Materials

The foundation of 1,2-Cycloundecanedione dioxime's utility in analytical sciences lies in the electron-donating properties of its nitrogen and oxygen atoms, which can readily coordinate with metal ions. This has led to investigations into its use for creating new reagents and materials for detecting and quantifying various chemical species.

vic-Dioximes have a long-standing history as exceptional chelating agents for transition metal ions. nih.govresearchgate.netnih.gov The two nitrogen atoms of the dioxime group can coordinate with a metal ion, and upon deprotonation of one of the oxime hydroxyl groups, a stable five-membered chelate ring is formed. Typically, two molecules of the dioxime ligand coordinate to a single metal ion, forming a square planar complex that is further stabilized by intramolecular hydrogen bonds. at.ua

This chelating ability is the basis for their use as highly specific and sensitive analytical reagents. gfschemicals.comresearchgate.net The formation of these metal complexes often results in intensely colored precipitates, which allows for the qualitative and quantitative determination of metal ions through gravimetric or spectrophotometric methods. researchgate.net Research in this area focuses on synthesizing new dioxime derivatives to fine-tune properties such as solubility, selectivity, and sensitivity for specific metal ions. While dimethylglyoxime (B607122) is famously used for the detection of Nickel(II), other vic-dioximes are explored for their reactions with metals like Palladium(II), Copper(II), and Cobalt(II). gfschemicals.com this compound is investigated within this context for its potential to form stable, colored complexes, making it a candidate for developing new analytical methods for trace metal ion determination. researchgate.net

Table 1: Metal Ions Commonly Detected by vic-Dioxime Chelating Agents

| Metal Ion | Typical Observation | Analytical Method |

|---|---|---|

| Nickel(II) | Bright red or pink precipitate | Gravimetric Analysis, Spectrophotometry |

| Palladium(II) | Yellow precipitate | Gravimetric Analysis |

| Copper(II) | Purple coloration (with oxidizing agent) | Colorimetry |

| Cobalt(II) | Soluble colored complexes | Spectrophotometry |

The application of oxime-containing compounds in chemical sensing is an active area of research. nih.govacs.org The principle often involves the interaction of the target analyte with the oxime or its metal complex, leading to a measurable change in a physical property, such as fluorescence, color, or electrical conductivity. rsc.org

Researchers are exploring oxime derivatives as components in fluorescent "turn-on" or "turn-off" sensors. nih.govrsc.org For example, an oxime-based probe has been designed to selectively detect arsenate ions in aqueous solutions through a significant enhancement of fluorescence. nih.gov In other research, oxime-functionalized sensors have been developed for the electrochemical detection of organophosphate pesticides. acs.orgrsc.org The catalytic activity of materials like CeO₂, when combined with an oxime probe, can enhance the sensitivity of these electrochemical sensors. rsc.org Given these precedents, derivatives of this compound are being investigated for their potential to be incorporated into novel sensing platforms for environmental pollutants or hazardous chemicals.

Potential in Separation Science Research (e.g., Solvent Extraction)

The ability of 1,2-dioximes to form neutral, stable complexes with metal ions is highly valuable in separation science, particularly in the field of hydrometallurgy. wikipedia.org Solvent extraction is a technique used to selectively separate metal ions from an aqueous solution by transferring them to an immiscible organic solvent. mdpi.comnih.gov

This process is facilitated by a chelating agent, like a dioxime, which is dissolved in the organic phase. wikipedia.org When the organic phase is mixed with an aqueous solution containing various metal ions, the dioxime selectively binds to a target metal ion. The resulting neutral metal-dioxime complex is more soluble in the organic solvent than in water and is thus extracted from the aqueous phase. nih.gov Subsequent steps can then be used to strip the metal ion from the organic phase, allowing for its recovery in a purified form. Hydroxyoxime reagents are widely used on a large scale for the extraction of copper. mdpi.com Research into this compound explores its efficiency and selectivity as an extractant for the separation and purification of valuable or toxic metal ions from industrial effluents or ore leachates. nih.gov

Exploration of Catalytic Properties in Model Systems

vic-Dioximes and their transition metal complexes are also being explored for their catalytic activity in a variety of chemical transformations. nih.govtubitak.gov.tr The nitrogen and oxygen atoms of the dioxime ligand can coordinate to a metal center, influencing its electronic properties and creating an active site for catalysis.

These complexes have been studied as catalysts in model systems for oxidation and reduction reactions. nih.gov For example, metal complexes of dioximes can mimic the activity of certain enzymes. tubitak.gov.tr The structure of these complexes can be tuned by modifying the organic scaffold of the dioxime ligand, which in turn affects the catalytic performance. Furthermore, the oxime functional group itself can participate in reactions such as the Beckmann rearrangement, a process that converts an oxime into an amide. at.ua The presence of a metal ion can mediate or catalyze this rearrangement. acs.org The potential of this compound and its metal complexes as catalysts is an area of research for developing new, efficient methods in organic synthesis.

Incorporation into Supramolecular Assemblies for Research Purposes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. acs.orgethernet.edu.etbrighton.ac.uk The oxime functional group is a particularly effective unit for building such assemblies due to its ability to act as both a hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the N atom). researchgate.netscispace.com

Dioximes can form robust and predictable hydrogen-bonded networks. acs.orgresearchgate.net A common and stable motif is the R²₂(6) dimer, where two oxime groups from different molecules form a ring structure through two O-H···N hydrogen bonds. researchgate.netscispace.com Depending on the geometry of the molecule, other arrangements like chains or more complex cyclic structures (trimers, tetramers) can also be formed. acs.org The rigid cyclic structure of this compound, combined with its two oxime groups, makes it an excellent candidate for use as a "synthon" or building block in supramolecular synthesis. Researchers investigate how it self-assembles in the solid state to create new materials with ordered architectures and potentially novel properties. acs.orgacs.org

Table 2: Common Hydrogen-Bonding Motifs in Dioxime Supramolecular Assemblies

| Motif | Description | Resulting Structure |

|---|---|---|

| R²₂(6) Dimer | Two molecules linked by two O-H···N hydrogen bonds. | Dimeric units, often forming larger networks. |

| C(3) Chain | Molecules linked head-to-tail in a chain. | One-dimensional polymer-like chains. |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1,2-cyclohexanedione dioxime, and how can purity be validated?

- Methodology : The compound is synthesized by reacting 1,2-cyclohexanedione with hydroxylamine hydrochloride under acidic conditions. Post-synthesis purification involves recrystallization from ethanol or chloroform. Purity is validated via melting point analysis (181–188°C) and spectroscopic techniques (IR, NMR) to confirm the dioxime structure and absence of unreacted starting materials .

Q. How is 1,2-cyclohexanedione dioxime used in analytical chemistry for metal detection?

- Methodology : The compound acts as a selective chelating agent for nickel(II) and palladium(II). In colorimetric assays, it forms a deep red precipitate with nickel salts (e.g., [Ni(Nioxime)_2]), detectable at concentrations as low as 5 mg/L. The reaction is pH-dependent, with optimal performance in weakly acidic conditions (pH 4–6). Interference from competing ions (e.g., Co²⁺) requires masking agents like EDTA .

Q. What factors influence the stability of 1,2-cyclohexanedione dioxime in experimental storage?

- Methodology : Stability is affected by temperature, light, and humidity. Long-term storage at 2–8°C in airtight, amber glass containers minimizes decomposition. Degradation is monitored via periodic HPLC analysis, with a reported shelf life of >12 months under optimal conditions. Avoid exposure to strong oxidizers or reducing agents .

Advanced Research Questions

Q. How can researchers design transition metal complexes using 1,2-cyclohexanedione dioxime as a ligand?

- Methodology : The dioxime ligand coordinates via its two oxime groups, forming neutral or anionic complexes with metals like Co(III), Ni(II), and Ru(II). For example, [Ru(η⁶-arene)(Nioxime)Cl] complexes are synthesized by refluxing RuCl₃ with the ligand in methanol. Structural characterization employs X-ray crystallography, while redox behavior is studied via cyclic voltammetry. Applications include catalysis (e.g., hydrogenation) and magnetic materials .

Q. What computational approaches predict the electronic and thermodynamic properties of 1,2-cyclohexanedione dioxime derivatives?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) model HOMO-LUMO gaps, ionization potentials, and dipole moments. Gas-phase simulations align with experimental solid-state data when crystal field effects are accounted for. Key descriptors (e.g., hardness η = (I − A)/2) guide reactivity predictions, showing the ligand’s preference for soft metal ions like Pd²⁺ .

Q. How does 1,2-cyclohexanedione dioxime contribute to supramolecular and catalytic systems?

- Methodology : The ligand facilitates supramolecular assembly in Mn₁₂ single-molecule magnets (SMMs) via bridging coordination. For catalytic applications, Ru(II)-Nioxime complexes enable tandem nitroarene reduction/N-methylation using methanol as a C1 source. Mechanistic studies (kinetic profiling, isotope labeling) reveal the oxime moiety’s role in stabilizing intermediates .

Q. What protocols assess the biological activity of 1,2-cyclohexanedione dioxime complexes?

- Methodology : Microbiological assays evaluate antifungal/antimicrobial effects. For example, micromycete growth inhibition is tested at varying concentrations (1–10 mg/L), with optimal activity at 5 mg/L (42.79–57.14% growth reduction after 5 days). Cytotoxicity in mammalian cells is assessed via MTT assays, ensuring selectivity for pathogenic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.